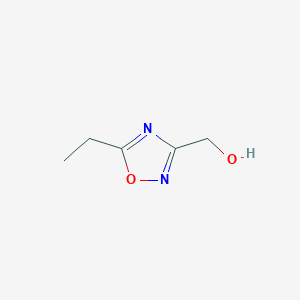

(5-Ethyl-1,2,4-oxadiazol-3-YL)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-ethyl-1,2,4-oxadiazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-5-6-4(3-8)7-9-5/h8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTPYSSBXLVYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650868 | |

| Record name | (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-77-3 | |

| Record name | 5-Ethyl-1,2,4-oxadiazole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel heterocyclic compound, (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol. In the pursuit of new therapeutic agents, meticulous structural elucidation of newly synthesized molecules is paramount. This document offers a detailed exploration of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to the titular compound. Beyond a mere presentation of data, this guide delves into the rationale behind experimental choices and the interpretation of spectral features, empowering researchers to confidently identify and characterize this and similar molecular entities. The protocols described herein are designed to be self-validating, ensuring reproducibility and scientific rigor.

Introduction: The Significance of this compound

The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its presence can confer desirable properties such as metabolic stability and improved pharmacokinetic profiles. The title compound, this compound, incorporates this key heterocycle along with ethyl and hydroxymethyl substituents, suggesting potential for further functionalization and biological screening. Accurate and unambiguous characterization of this molecule is the foundational step upon which all subsequent research is built. This guide serves as a detailed roadmap for achieving that critical objective through the application of modern spectroscopic methods.

Molecular Structure and Key Spectroscopic Features

The structural features of this compound dictate its spectroscopic fingerprint. Understanding the expected signals is crucial for accurate data interpretation.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Key Expected Fragments:

| m/z | Proposed Fragment | Rationale |

| 128 | [C₅H₈N₂O₂]⁺ | Molecular ion peak. |

| 113 | [C₄H₅N₂O₂]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group. |

| 99 | [C₃H₃N₂O₂]⁺ | Loss of an ethyl radical (•C₂H₅). |

| 97 | [C₄H₅N₂O]⁺ | Loss of the hydroxymethyl radical (•CH₂OH). |

Experimental Protocol: Mass Spectrum Acquisition

Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) for a volatile compound or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

GC-MS (for a sufficiently volatile and thermally stable sample):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

-

The sample is vaporized and separated on the GC column before entering the mass spectrometer.

-

Ionization is typically achieved by Electron Ionization (EI) at 70 eV.

LC-MS (ESI):

-

Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water).

-

Infuse the sample solution directly or via an LC system into the ESI source.

-

ESI is a soft ionization technique and will likely yield a prominent protonated molecule [M+H]⁺ at m/z 129.

Conclusion

The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a powerful and complementary suite of tools for the unambiguous characterization of this compound. By understanding the principles behind each technique and the expected spectral features based on the molecular structure, researchers can confidently confirm the identity and purity of this and related compounds. The detailed protocols provided in this guide are intended to facilitate the acquisition of high-quality, reproducible data, thereby upholding the principles of scientific integrity and advancing the field of drug discovery and development.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Clapp, L. B. (1976). 1,2,4-Oxadiazoles. In Advances in Heterocyclic Chemistry (Vol. 20, pp. 65-116). Academic Press. [Link]

Technical Guide: Structural Elucidation of (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol via NMR Spectroscopy

This guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemistry teams. It synthesizes theoretical prediction with practical experimental protocols.

Executive Summary & Chemical Context

The 1,2,4-oxadiazole scaffold is a critical bioisostere for esters and amides in medicinal chemistry, offering improved metabolic stability and lipophilicity.[1] However, the synthesis of these rings often yields regioisomeric mixtures (3,5-disubstituted vs. isomeric impurities).

This guide details the structural validation of (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol (Compound A ). It focuses on distinguishing the specific regioisomer where the ethyl group is at the C5 position and the hydroxymethyl group is at the C3 position, using high-field NMR (400 MHz+).

Target Molecule: Compound A

-

IUPAC Name: this compound

-

Molecular Formula: C5H8N2O2

-

Key Structural Features:

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and visualization of exchangeable protons (–OH), DMSO-d₆ is the recommended solvent over CDCl₃. CDCl₃ often leads to peak broadening of the hydroxyl proton or loss of coupling information due to rapid chemical exchange.

Sample Preparation Workflow

Figure 1: Standardized sample preparation workflow for small molecule characterization.

Instrument Parameters (400 MHz)

-

Temperature: 298 K (25°C).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm (1H) / 39.5 ppm (13C).

-

Relaxation Delay (D1):

-

1H: 1.0 – 2.0 seconds (sufficient for small molecules).

-

13C: 2.0 – 3.0 seconds (critical for quaternary carbons C3 and C5).

-

-

Scans (NS):

-

1H: 16 scans.[9]

-

13C: 512–1024 scans (due to low sensitivity and quaternary carbons).

-

1H NMR Analysis (Proton Assignment)

The proton spectrum of Compound A in DMSO-d₆ is characterized by three distinct spin systems. The lack of aromatic protons on the ring simplifies the spectrum, making the alkyl and hydroxyl signals the primary focus.

Predicted Chemical Shifts & Multiplicity (DMSO-d₆)

| Moiety | Proton Type | δ (ppm) | Multiplicity | Integral | J-Coupling (Hz) | Assignment Logic |

| Ethyl | –CH₂CH ₃ | 1.25 – 1.35 | Triplet (t) | 3H | ~7.6 | Terminal methyl, coupled to methylene. |

| Ethyl | –CH ₂CH₃ | 2.85 – 2.95 | Quartet (q) | 2H | ~7.6 | Deshielded by the electron-deficient oxadiazole C5. |

| Methanol | –CH ₂OH | 4.50 – 4.60 | Doublet (d) | 2H | ~6.0 | Coupled to OH (visible in dry DMSO). |

| Hydroxyl | –CH₂OH | 5.40 – 5.60 | Triplet (t) | 1H | ~6.0 | Exchangeable. Appears as broad singlet in CDCl₃. |

Detailed Mechanistic Insight

-

The Ethyl Quartet (2.9 ppm): The methylene protons at Position 5 are significantly deshielded compared to a standard alkyl chain (~1.2 ppm) or a benzene-ethyl group (~2.6 ppm). This is due to the strong electron-withdrawing nature of the C=N bond in the oxadiazole ring.

-

The Hydroxyl Coupling: In anhydrous DMSO-d₆, the hydroxyl proton exchanges slowly. This allows observation of vicinal coupling (

) to the adjacent methylene group, splitting the –CH₂– into a doublet and the –OH into a triplet. Note: If D₂O is added, the –OH signal disappears, and the –CH₂– collapses to a singlet.

13C NMR Analysis (Carbon Assignment)

The 13C spectrum confirms the oxadiazole core structure. The critical task is identifying the two quaternary carbons (C3 and C5) which do not bear protons and thus appear lower in intensity.

Predicted Chemical Shifts (DMSO-d₆)

| Carbon | Type | δ (ppm) | Hybridization | Assignment Logic |

| Ethyl | –CH₂C H₃ | 10.0 – 12.0 | sp³ | Terminal methyl. |

| Ethyl | –C H₂CH₃ | 19.0 – 21.0 | sp³ | Alpha-methylene. |

| Methanol | –C H₂OH | 55.0 – 58.0 | sp³ | Deshielded by oxygen. |

| Ring C3 | C=N | 167.0 – 169.0 | sp² (quat) | Position 3 (N=C-N). Typically upfield of C5. |

| Ring C5 | O-C=N | 180.0 – 183.0 | sp² (quat) | Position 5 (O-C=N). Most deshielded carbon. |

Structural Logic

-

C5 vs C3 Differentiation: In 1,2,4-oxadiazoles, C5 is flanked by an oxygen and a nitrogen (O-C=N), making it more electron-deficient and shifting it downfield (>180 ppm). C3 is flanked by two nitrogens (if we consider the resonance structures) or N and C, typically appearing slightly upfield (~168 ppm).

-

HMBC Validation: To conclusively prove the regioisomer (5-ethyl vs 3-ethyl), one must observe a Long-Range correlation (HMBC) from the Ethyl protons (2.9 ppm) to the C5 carbon (~182 ppm) . If the ethyl were at position 3, the correlation would be to the ~168 ppm carbon.

Advanced Validation: 2D NMR Workflow

For regulatory submission or rigorous structural proof, 1D NMR is insufficient to rule out regioisomers. The following logic flow demonstrates the use of 2D experiments (HSQC/HMBC) to connect the spin systems.

Figure 2: Logic flow for confirming regioochemistry using 2D NMR.

Critical HMBC Correlations:

-

Ethyl CH₂ (2.9 ppm)

Ring C5 (~182 ppm): Confirms ethyl is attached to C5. -

Methanol CH₂ (4.6 ppm)

Ring C3 (~168 ppm): Confirms hydroxymethyl is attached to C3.

Troubleshooting & Common Artifacts

-

Water Peak: In DMSO-d₆, water appears at ~3.33 ppm. This can obscure the ethyl quartet if the sample is wet or the chemical shift drifts. Solution: Dry the sample or change temperature.

-

Solvent Residual: DMSO pentet at 2.50 ppm.

-

Rotamers: 1,2,4-oxadiazoles are rigid rings; rotamers are generally not observed at room temperature unless bulky substituents are present.

-

Decomposition: Oxadiazoles can be sensitive to strong acids or bases. Ensure the NMR solvent is neutral (avoid old CDCl₃ which can be acidic).

References

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem.1997 , 62, 7512–7515.[10] Link

-

Srivastava, R. M.; et al. "13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles." J. Braz.[3] Chem. Soc.1997 .[11] (Provides foundational shifts for the oxadiazole core). Link

-

Puzanov, A. I.; et al. "Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations." Beilstein J. Org.[2] Chem.2021 , 17, 2417–2424.[2] (Recent examples of 1,2,4-oxadiazole NMR characterization). Link

-

Jakopin, Ž.; Dolenc, M. S. "Recent Advances in the Synthesis of 1,2,4-Oxadiazoles." Curr.[3][7] Org. Chem.2008 , 12, 850-898. (Review of synthetic methods and structural data). Link

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. scispace.com [scispace.com]

- 4. scispace.com [scispace.com]

- 5. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate | C6H5F3N2O3 | CID 46835429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

The Chameleonic Killers: An In-depth Technical Guide to the Multifaceted Mechanisms of Action of 1,2,4-Oxadiazole Compounds in Cancer Cells

Introduction: The Rise of a Privileged Scaffold in Oncology

The 1,2,4-oxadiazole motif, a five-membered aromatic heterocycle, has emerged from the vast landscape of medicinal chemistry as a "privileged scaffold" in the design of novel anticancer agents.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for amide and ester groups and its capacity to form crucial hydrogen bonds with biological macromolecules, have positioned it as a versatile core for developing targeted and potent therapeutics.[3] This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive exploration of the diverse mechanisms of action through which 1,2,4-oxadiazole derivatives exert their cytotoxic effects on cancer cells. We will delve into their molecular targets, the signaling pathways they modulate, and the experimental methodologies required to elucidate and validate these intricate mechanisms.

I. Direct Enzymatic Inhibition: A Primary Anticancer Strategy

A significant cohort of 1,2,4-oxadiazole compounds function by directly engaging and inhibiting enzymes that are critical for cancer cell survival, proliferation, and metastasis.

A. Targeting Tumor Hypoxia: Carbonic Anhydrase Inhibition

Cancer cells in a hypoxic microenvironment upregulate specific isoforms of carbonic anhydrases (CAs), particularly CA IX and CA XII, to manage pH homeostasis. The inhibition of these enzymes is a validated strategy to disrupt tumor growth. Several series of 1,2,4-oxadiazole derivatives, often bearing a sulfonamide moiety, have been identified as potent and selective inhibitors of these tumor-associated CAs.[1][2]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a stopped-flow spectrophotometric method to determine the inhibitory potential of 1,2,4-oxadiazole compounds against CA IX and XII.

1. Reagents and Materials:

- Recombinant human CA IX and CA XII enzymes

- CO₂-saturated water

- pH indicator (e.g., p-nitrophenol)

- Test 1,2,4-oxadiazole compounds dissolved in DMSO

- Acetazolamide (a known pan-CA inhibitor) as a positive control

- Buffer solution (e.g., Tris-HCl)

2. Procedure:

- Pre-incubate the CA enzyme with varying concentrations of the test compound or control in the buffer at a controlled temperature.

- Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in a stopped-flow instrument.

- Monitor the change in absorbance of the pH indicator over time as the CO₂ is hydrated by the enzyme, leading to a pH drop.

- The initial rate of the reaction is proportional to the enzyme activity.

3. Data Analysis:

- Plot the enzyme activity against the inhibitor concentration.

- Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

- Determine the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibitors.

B. Epigenetic Modulation: Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are crucial epigenetic regulators, and their aberrant activity is a hallmark of many cancers. The inhibition of HDACs leads to hyperacetylation of histones and other proteins, resulting in cell cycle arrest, differentiation, and apoptosis.[1] Certain 1,2,4-oxadiazole derivatives have been designed as potent HDAC inhibitors, showing promising anticancer activity.[1][2]

Experimental Workflow: HDAC Inhibition and Downstream Effects

Caption: Workflow for evaluating 1,2,4-oxadiazole HDAC inhibitors.

II. Interruption of Oncogenic Signaling Cascades

1,2,4-Oxadiazole compounds have demonstrated the ability to interfere with key signaling pathways that are frequently dysregulated in cancer, thereby inhibiting cell proliferation, survival, and metastasis.

A. The EGFR and PI3K/Akt/mTOR Axis: A Central Target

The Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/Akt/mTOR pathway are critical drivers of tumorigenesis.[4][5] Several 1,2,4-oxadiazole derivatives have been developed as potent inhibitors of EGFR, c-Met, and the PI3K/Akt/mTOR signaling cascade.[1][4][6] This inhibition blocks the signal for cell growth and proliferation.[4]

Signaling Pathway: EGFR and PI3K/Akt/mTOR Inhibition by 1,2,4-Oxadiazoles

Sources

- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The 1,2,4-Oxadiazole Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationship (SAR) Studies in Drug Discovery

Introduction: The Ascendancy of the 1,2,4-Oxadiazole Core in Medicinal Chemistry

The 1,2,4-oxadiazole, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its remarkable stability, tunable physicochemical properties, and capacity to serve as a bioisosteric replacement for esters and amides make it an attractive framework for the development of novel therapeutic agents.[3][4] This guide provides an in-depth exploration of the structure-activity relationship (SAR) studies of 1,2,4-oxadiazole analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed methodologies, and visualize key concepts to empower your drug discovery endeavors.

The diverse biological activities associated with the 1,2,4-oxadiazole nucleus are vast, encompassing antimicrobial, anti-inflammatory, anticancer, antiviral, and central nervous system (CNS) applications.[1] This versatility underscores the scaffold's potential to interact with a multitude of biological targets. Several studies have demonstrated that strategic structural modifications on the oxadiazole ring can significantly influence a compound's pharmacokinetic and pharmacodynamic profiles, enabling the design of potent and selective drug candidates.[1]

The Strategic Importance of the 1,2,4-Oxadiazole Ring: A Bioisosteric Perspective

A cornerstone of the 1,2,4-oxadiazole's utility in drug design is its role as a bioisostere for ester and amide functionalities.[3][4][5] Esters and amides are common in bioactive molecules but are often susceptible to hydrolysis by esterases and amidases, leading to poor metabolic stability and limited bioavailability. The 1,2,4-oxadiazole ring, being resistant to hydrolysis, offers a robust alternative that can mimic the steric and electronic properties of these groups.[4] This bioisosteric replacement can enhance metabolic stability, improve oral bioavailability, and in some cases, modulate target selectivity.[1]

Caption: Bioisosteric replacement of esters and amides with the 1,2,4-oxadiazole ring.

General Principles of 1,2,4-Oxadiazole SAR: A Tale of Two Substituents

The core of 1,2,4-oxadiazole SAR lies in the nature of the substituents at the C3 and C5 positions of the heterocyclic ring. These positions offer two distinct vectors for chemical modification, allowing for the fine-tuning of a molecule's properties to achieve desired biological activity.

Caption: Key positions for substitution on the 1,2,4-oxadiazole ring.

SAR Case Study: 1,2,4-Oxadiazoles as Anticancer Agents

The development of 1,2,4-oxadiazole-based anticancer agents provides a compelling illustration of SAR-guided drug design. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.[6][7]

A notable example is the exploration of 1,2,4-oxadiazole derivatives as activators of caspase-3, a key executioner of apoptosis.[7] SAR studies on a series of 3-aryl-5-aryl-1,2,4-oxadiazoles revealed critical structural requirements for potent activity.[7]

Table 1: SAR of 1,2,4-Oxadiazole Analogs as Anticancer Agents

| Compound ID | R1 (at C3) | R2 (at C5) | Anticancer Activity (IC50, µM) on MCF-7 | Reference |

| 7a | Phenyl | 5-Fluorouracil | 0.76 ± 0.044 | [8] |

| 7b | 3,4,5-Trimethoxyphenyl | 5-Fluorouracil | 0.011 ± 0.009 | [8] |

| 7c | 3,5-Dimethoxyphenyl | 5-Fluorouracil | 0.88 ± 0.073 | [8] |

| 7d | 4-Methoxyphenyl | 5-Fluorouracil | 1.78 ± 0.22 | [8] |

| OX12 | Thiazole-sulfonamide conjugate | Aryl | 11.1 | [9] |

| OX27 | Optimized thiazole-sulfonamide conjugate | Aryl | 6.0 | [9] |

The data clearly indicates that the introduction of electron-donating groups, such as multiple methoxy substituents on the phenyl ring at C3, significantly enhances anticancer activity.[8] For instance, compound 7b with a 3,4,5-trimethoxyphenyl group is markedly more potent than the unsubstituted analog 7a .[8] This suggests that the electronic properties of the C3 substituent play a crucial role in the interaction with the biological target. Molecular docking studies have further corroborated these findings, indicating that hydrogen bonding may be a key determinant of activity, which can be enhanced by the presence of highly electronegative substitutions.[7]

Experimental Workflow: Synthesis and Evaluation of 1,2,4-Oxadiazole Analogs

A robust and efficient synthetic strategy is paramount for comprehensive SAR exploration. The most common route to 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate, which is typically formed from the reaction of an amidoxime with an acylating agent.[10][11]

Caption: General workflow for the synthesis and evaluation of 1,2,4-oxadiazole analogs.

Detailed Experimental Protocol: Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole

Objective: To synthesize a representative 3,5-disubstituted 1,2,4-oxadiazole for biological evaluation.

Materials:

-

Substituted nitrile (R1-CN)

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Substituted carboxylic acid (R2-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Standard laboratory glassware and purification equipment

Procedure:

-

Amidoxime Synthesis: a. Dissolve the substituted nitrile and hydroxylamine hydrochloride in ethanol. b. Add a solution of sodium carbonate in water dropwise at room temperature. c. Stir the reaction mixture overnight. d. Remove the solvent under reduced pressure and extract the product with a suitable organic solvent. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amidoxime.

-

O-Acylation and Cyclization: a. To a solution of the substituted carboxylic acid in DMF, add EDC and HOBt at 0 °C. b. Stir the mixture for 30 minutes, then add the amidoxime. c. Allow the reaction to warm to room temperature and stir for 12-16 hours. d. Pour the reaction mixture into water and extract with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. f. Dissolve the crude O-acyl amidoxime in toluene and heat at reflux for 4-6 hours to effect cyclodehydration. g. Monitor the reaction by thin-layer chromatography (TLC).

-

Purification and Characterization: a. Upon completion, cool the reaction mixture and remove the solvent in vacuo. b. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system. c. Characterize the final 1,2,4-oxadiazole derivative by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Self-Validation: The success of each step is monitored by TLC. The final product's identity and purity are unequivocally confirmed by spectroscopic methods, ensuring the reliability of subsequent biological data.

Future Perspectives and Conclusion

The 1,2,4-oxadiazole scaffold continues to be a fertile ground for drug discovery.[1] Future SAR studies will likely focus on exploring novel substitution patterns, including the incorporation of more complex heterocyclic systems at the C3 and C5 positions. The application of computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will be instrumental in guiding the rational design of new analogs with enhanced potency and selectivity.[7]

References

-

A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archives of Pharmacy, 355(7), e2200045. [Link]

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 265, 116057. [Link]

-

A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 16(2), 68-80. [Link]

-

Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review. Current Organic Synthesis, 21(5), 396-414. [Link]

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Scientific Reports, 10(1), 1472. [Link]

-

1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. Current Drug Targets, 21(13), 1326-1346. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1469. [Link]

-

Synthesis and SAR Studies of Novel 1,2,4-oxadiazole-sulfonamide Based Compounds as Potential Anticancer Agents for Colorectal Cancer Therapy. Bioorganic Chemistry, 116, 105335. [Link]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(1), 1-23. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2414. [Link]

-

Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. ACS Infectious Diseases, 4(11), 1956-1964. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect, 8(23), e202300501. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3947-3965. [Link]

-

Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 40(24), 3973-3982. [Link]

-

Bioisosterism: 1,2,4-Oxadiazole Rings. Molecules, 28(9), 3855. [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(23), 5707. [Link]

-

Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl) - for development as novel drugs. TIJER - INTERNATIONAL RESEARCH JOURNAL, 11(5). [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 12(2), 2269-2285. [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 29(1), 12. [Link]

-

Bioisosterism: 1,2,4-Oxadiazole Rings. ResearchGate. [Link]

-

Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry, 28(17), 115622. [Link]

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Technical Guide: Thermal Stability & Degradation Profile of (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol

The following technical guide details the thermal stability and degradation profile of (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol , structured for application scientists and drug development professionals.

Executive Summary

This compound (CAS: 915920-77-3) serves as a critical heterocyclic building block, often utilized as a bioisostere for esters or amides in medicinal chemistry. While the 1,2,4-oxadiazole core offers robust thermal stability compared to other five-membered heterocycles, the presence of the primary alcohol side chain introduces specific oxidative and hydrolytic vulnerabilities.

This guide delineates the compound's behavior under thermal stress, acidic/basic hydrolysis, and oxidative forcing conditions. It provides a mechanistic understanding of ring cleavage and side-chain oxidation to enable precise handling, storage, and analytical method development.

Chemical Identity & Structural Analysis[1][2][3][4]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 915920-77-3 |

| Molecular Formula | C₅H₈N₂O₂ |

| Molecular Weight | 128.13 g/mol |

| Physical State | Liquid (at ambient temperature) |

| Core Moiety | 1,2,4-Oxadiazole (3,5-disubstituted) |

| Reactive Handle | C3-Hydroxymethyl group (primary alcohol) |

Structural Stability Implications:

-

The Oxadiazole Core: The 1,2,4-oxadiazole ring is electron-deficient, making it generally stable to oxidation but susceptible to nucleophilic attack (hydrolysis) at the C5 position, particularly under vigorous basic conditions.

-

The Hydroxymethyl Side Chain: The C3-position bears a primary alcohol. This is the primary site of oxidative degradation (forming the aldehyde and carboxylic acid) and can participate in intramolecular cyclization if activated.

-

Physical State: Being a liquid at room temperature increases the kinetic rate of bulk degradation (oxidation/hydrolysis) compared to crystalline analogs, necessitating strict inert atmosphere storage.

Thermal Stability Profile

Thermogravimetric Analysis (TGA) & DSC Expectations

Based on the structural class of 3,5-disubstituted 1,2,4-oxadiazoles, the compound exhibits a defined thermal stability window.

-

T_onset (Decomposition): ~160°C – 190°C.

-

Volatility: As a low molecular weight liquid, significant mass loss due to evaporation is expected prior to decomposition if not sealed.

-

Thermal Degradation Mechanism: At elevated temperatures (>200°C), 1,2,4-oxadiazoles undergo a retro-1,3-dipolar cycloaddition or a Boulton-Katritzky rearrangement (if specific side chains are present). For this ethyl/methanol substituted variant, the primary thermal risk is fragmentation into nitrile and nitrile oxide components.

Critical Insight: Unlike 1,2,3-triazoles, the 1,2,4-oxadiazole ring is not prone to explosive decomposition, but thermal stressing >150°C will generate high pressure due to gaseous fragmentation products (e.g., acetonitrile derivatives).

Degradation Pathways & Mechanisms

The degradation of this compound proceeds through three distinct pathways: Hydrolytic Ring Opening, Oxidative Dehydrogenation, and Thermal Fragmentation.

Pathway A: Hydrolytic Ring Opening (pH Dependent)

The stability of the oxadiazole ring is pH-dependent.

-

Acidic Conditions (pH < 2): Protonation occurs at the N4 nitrogen (the most basic site). This activates the C5 carbon for nucleophilic attack by water.

-

Basic Conditions (pH > 10): The C5 carbon is directly attacked by hydroxide ions.

Pathway B: Oxidative Degradation

The primary alcohol at C3 is susceptible to oxidation by air (autoxidation) or trace metal impurities.

-

Step 1: Conversion to (5-Ethyl-1,2,4-oxadiazol-3-yl)carbaldehyde .

-

Step 2: Rapid oxidation to (5-Ethyl-1,2,4-oxadiazol-3-yl)carboxylic acid .

-

Note: The aldehyde intermediate is often reactive and may undergo condensation reactions, leading to oligomers.

Pathway Visualization

The following diagram illustrates the causality of these degradation routes.

Caption: Mechanistic degradation pathways showing oxidative conversion of the side chain and hydrolytic cleavage of the oxadiazole core.

Experimental Protocols: Forced Degradation

To validate the stability profile in your specific matrix, perform the following stress testing protocol compliant with ICH Q1A(R2) guidelines.

Protocol Overview Table

| Stress Condition | Reagent / Condition | Duration | Target Degradation |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | 10–20% |

| Base Hydrolysis | 0.1 N NaOH, Ambient | 4 Hours | 10–20% |

| Oxidation | 3% H₂O₂, Ambient | 2–4 Hours | 10–20% |

| Thermal | Neat (Liquid), 80°C | 7 Days | < 5% |

| Photostability | UV/Vis (1.2M lux hours) | Cyclical | Variable |

Detailed Methodology

1. Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in Acetonitrile (ACN). Note: ACN is preferred over Methanol to prevent transesterification artifacts during analysis.

2. Acid Stress Workflow:

-

Aliquot 1.0 mL of stock into a vial.

-

Add 1.0 mL of 0.2 N HCl (Final conc: 0.1 N).

-

Seal and heat to 60°C in a heating block.

-

Stop Point: Neutralize with 1.0 mL 0.2 N NaOH before LC-MS injection to prevent column damage.

3. Oxidative Stress Workflow:

-

Aliquot 1.0 mL of stock.

-

Add 100 µL of 30% H₂O₂ (Final conc approx 3%).

-

Incubate at Room Temperature.

-

Critical Control: Run a blank with H₂O₂ and solvent to distinguish peroxide peaks from degradants in the chromatogram.

4. Analytical Method (HPLC-UV/MS):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (general carbonyl/ring) and 254 nm (aromatic character, though weak for this ring). MS (ESI+) is essential for identifying the ring-opened amidines.

Storage & Handling Recommendations

Based on the degradation profile, the following handling procedures are mandatory to maintain purity >98%:

-

Temperature: Store at -20°C for long-term storage. The liquid state at room temperature accelerates autoxidation.

-

Atmosphere: Store under Argon or Nitrogen . The primary alcohol is sensitive to atmospheric oxygen over time.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers to prevent metal-catalyzed oxidation of the alcohol.

-

Solution Stability: Solutions in DMSO or ACN are stable for 24 hours at room temperature. Avoid protic solvents (water/methanol) for storage periods >48 hours without buffering to pH 6-7.

References

-

Chemical Identity & Properties: PubChem. This compound (CID 4013199). National Library of Medicine. [Link]

-

Degradation Mechanism (1,2,4-Oxadiazoles): Thakkar, A., et al. (2012).[3] Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163. Journal of Pharmaceutical Sciences. [Link] (Note: This reference establishes the pH-dependent ring-opening mechanism of the 1,2,4-oxadiazole core).

-

Thermal Rearrangement Class Behavior: Pace, A., & Buscemi, S. (2017). Rearrangements of 1,2,4-Oxadiazoles. Advances in Heterocyclic Chemistry. [Link]

-

Synthetic Utility & Stability: Nazarov, A. A., et al. (2019). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. [Link]

Sources

- 1. Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

An In-Depth Technical Guide to the Solubility and Lipophilicity of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is governed by a complex interplay of biological activity and physicochemical properties. Among the most fundamental of these properties are aqueous solubility and lipophilicity. These parameters dictate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately influencing its bioavailability, efficacy, and potential for toxicity.[1][] This guide provides an in-depth technical overview of the methods and theoretical considerations for characterizing the solubility and lipophilicity of this compound, a heterocyclic compound of interest for medicinal chemistry programs.

As a Senior Application Scientist, the intent here is not merely to present protocols but to elucidate the causality behind them. Understanding why a particular method is chosen and how to interpret the resulting data is paramount for making informed decisions in the iterative cycle of drug design and optimization.[3] This document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge to expertly assess these critical molecular attributes.

Physicochemical Profile: this compound

A preliminary assessment, combining structural analysis and predictive modeling, provides a baseline for understanding the compound's behavior. The 1,2,4-oxadiazole ring, while polar, contributes to a relatively rigid scaffold. The ethyl group introduces a degree of lipophilicity, while the methanol moiety provides a key hydrogen bond donor and acceptor, enhancing aqueous interactions.

| Property | Predicted Value | Implication in Drug Development |

| Molecular Formula | C₅H₈N₂O₂ | - |

| Molecular Weight | 128.13 g/mol | Adheres to Lipinski's Rule of Five (<500 Da) |

| Aqueous Solubility | Moderately Soluble | May not present significant formulation challenges |

| LogP (Octanol/Water) | 0.5 - 1.5 | Balanced lipophilicity, suggesting potential for good membrane permeability without excessive metabolic clearance risk.[4] |

| pKa | Non-ionizable | Solubility and permeability are expected to be independent of pH within the physiological range. |

Section 1: Aqueous Solubility Characterization

Aqueous solubility is a critical determinant of a drug's dissolution rate and subsequent absorption.[5] Poor solubility is a leading cause of failure in drug development, making its accurate determination essential from the earliest stages.

Theoretical Foundation

Thermodynamic equilibrium solubility represents the maximum concentration of a compound that can dissolve in a specific solvent system under equilibrium conditions at a given temperature and pressure.[6] For oral drug candidates, solubility in aqueous buffers across the physiological pH range (typically pH 1.2 to 7.4) is of primary interest. This measurement provides a definitive value that is crucial for biopharmaceutical classification and formulation development.

Experimental Determination: The Shake-Flask Method (Gold Standard)

The shake-flask method, as described by Higuchi and Connors, remains the most reliable and authoritative technique for determining thermodynamic solubility.[6] Its strength lies in ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.

Causality Behind the Protocol: The core principle is to saturate a solvent with the compound to the point of thermodynamic equilibrium. Using an excess of the solid drug is critical; its visible presence at the end of the experiment is the primary validation that equilibrium has been achieved.[7] The extended incubation period (typically 24-48 hours) with constant agitation is necessary to overcome kinetic barriers to dissolution, ensuring the system reaches its lowest energy state.

Experimental Protocol: Shake-Flask Solubility

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The amount should be significantly more than what is expected to dissolve.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sampling: Carefully collect an aliquot of the clear supernatant. Crucial step: Avoid disturbing the solid pellet.

-

Dilution & Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Validation: Visually confirm that excess solid remains in the vial after sampling. The absence of solid invalidates the experiment, as it indicates that saturation was not achieved.

Workflow for Shake-Flask Solubility Determination

Caption: Shake-Flask solubility determination workflow.

Section 2: Lipophilicity Characterization

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry. It profoundly influences a drug's ability to cross biological membranes, bind to protein targets, and interact with metabolizing enzymes.[4][9]

Theoretical Foundation: LogP vs. LogD

Lipophilicity is most commonly expressed as the partition coefficient (P) or its logarithmic form, LogP . LogP is the ratio of the concentration of a neutral compound in a biphasic system of two immiscible liquids, typically octan-1-ol and water.

LogP = log ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

For ionizable compounds, the distribution coefficient (D) , or LogD , is more relevant as it considers all species (ionized and neutral) at a specific pH.

LogD = log ( [Total Compound]ₒ꜀ₜₐₙₒₗ / [Total Compound]ₐᵩᵤₑₒᵤₛ )

Since this compound is predicted to be non-ionizable in the physiological pH range, its LogP and LogD values will be equivalent.

Relationship between LogP, LogD, and pH

Caption: Relationship between LogP, LogD, and pH.

Experimental Determination I: Shake-Flask Method

This method directly measures the partitioning of the compound and is considered the benchmark for LogP determination.[10]

Causality Behind the Protocol: The objective is to achieve equilibrium of the solute between two immiscible phases. Vigorous mixing increases the interfacial surface area, facilitating rapid partitioning. Centrifugation is essential to ensure a clean separation of the two phases, preventing cross-contamination which would lead to inaccurate concentration measurements.[11] Analyzing both phases provides a self-validating system; the total amount of compound should be conserved.

The protocol is similar to the solubility measurement but involves two liquid phases. An aliquot from each phase is taken and analyzed by HPLC or LC-MS to determine the concentration ratio.

Experimental Determination II: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For higher throughput, RP-HPLC offers a rapid and reliable alternative for LogP estimation.[12] This technique is particularly advantageous as it requires less material and is less sensitive to impurities than the shake-flask method.[13]

Causality Behind the Protocol: The method is based on the principle that a compound's retention time on a non-polar stationary phase (like C18) is proportional to its lipophilicity.[14] By calibrating the system with a series of reference compounds with well-documented LogP values, a strong linear correlation between retention time (or more accurately, the capacity factor, log k') and LogP can be established. The LogP of the test compound is then interpolated from this calibration curve. The use of structurally similar reference compounds, where possible, enhances the accuracy of the prediction.[13]

Experimental Protocol: LogP Determination by RP-HPLC

-

System Preparation:

-

Column: C18 analytical column.

-

Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The ratio is optimized to achieve good peak shape and retention times for the compounds of interest.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set to an appropriate wavelength for the compounds.

-

-

Calibration:

-

Prepare a solution containing a mixture of 5-7 reference standards with known LogP values that bracket the expected LogP of the test compound.

-

Inject the calibration mixture and record the retention time (t_R_) for each standard.

-

Measure the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).

-

-

Calculate Capacity Factor (k'): For each standard, calculate k' using the formula: k' = (t_R_ - t_0_) / t_0_ .

-

Generate Calibration Curve: Plot the logarithm of the capacity factor (log k') versus the known literature LogP for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A trustworthy calibration should have an r² > 0.98.

-

Sample Analysis:

-

Prepare a solution of this compound in the mobile phase.

-

Inject the sample and determine its retention time (t_R_).

-

-

LogP Calculation:

-

Calculate the log k' for the test compound.

-

Interpolate the LogP value using the linear regression equation from the calibration curve.

-

Data Synthesis and Implications for Drug Development

Accurate solubility and lipophilicity data are not merely academic numbers; they are predictive tools that guide critical project decisions.

| Parameter | Experimental Value (Illustrative) | Interpretation and Strategic Implications |

| Aqueous Solubility (pH 7.4) | 850 µg/mL | Good Solubility: This value suggests the compound is unlikely to be limited by its dissolution rate for oral absorption. It provides flexibility in formulation, potentially allowing for simple aqueous-based formulations for preclinical studies. |

| LogD (pH 7.4) | 1.1 | Balanced Lipophilicity: This value falls within the "sweet spot" for many drug discovery programs (often cited as LogP/D between 0 and 3). It suggests a favorable balance between aqueous solubility and the ability to permeate biological membranes, indicating a good starting point for achieving oral bioavailability.[3] It is not so high as to raise immediate flags for issues like metabolic instability, off-target promiscuity, or toxicity that can be associated with excessive lipophilicity.[4] |

Conclusion

The characterization of aqueous solubility and lipophilicity for this compound is a foundational step in assessing its potential as a drug candidate. This guide has detailed the authoritative experimental methodologies—the shake-flask method for definitive thermodynamic solubility and LogP, and RP-HPLC for rapid, high-throughput LogP estimation. By understanding the principles behind these techniques and the implications of the data they generate, research teams can more effectively navigate the challenges of medicinal chemistry, optimizing molecular properties to achieve a successful balance of potency, selectivity, and drug-like characteristics.

References

- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. (2021). Journal of Computer-Aided Molecular Design.

-

Importance of Solubility and Lipophilicity in Drug Development. (2021). AZoLifeSciences. Available at: [Link]

- Assessment of reverse-phase chromatographic methods for determination of partition coefficients of chemical substances. ECETOC.

-

Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. (2020). Molecules. Available at: [Link]

-

Lipophilicity & Solubility. Creative Bioarray. Available at: [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). Journal of Chemical & Engineering Data. Available at: [Link]

-

Novel Methods for the Prediction of logP, pKa, and logD. (2001). Journal of Chemical Information and Computer Sciences. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Molecules. Available at: [Link]

-

Determination of Reversed-Phase High Performance Liquid Chromatography Based Octanol-Water Partition Coefficients for Neutral and Ionizable Compounds: Methodology Evaluation. (2017). Journal of Chromatography A. Available at: [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Available at: [Link]

-

Lipophilicity in PK Design: Methyl, Ethyl, Futile. ResearchGate. Available at: [Link]

-

Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. ResearchGate. Available at: [Link]

-

Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (2022). Molecules. Available at: [Link]

-

MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. (2021). Molecules. Available at: [Link]

- solubility experimental methods.pptx.

-

Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (1998). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. Available at: [Link]

-

Perspectives in solubility measurement and interpretation. (2017). Advanced Drug Delivery Reviews. Available at: [Link]

-

LogP/D. Cambridge MedChem Consulting. Available at: [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). Analytical Chemistry. Available at: [Link]

-

Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. (2023). Molecules. Available at: [Link]

- Determination of log P coefficients via a RP-HPLC column. Google Patents.

-

ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. (2021). Journal of Chemical Information and Modeling. Available at: [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

-

Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2024). Baghdad Science Journal. Available at: [Link]

-

Determination of Partitioning Coefficient by UPLC-MS/MS. Waters. Available at: [Link]

-

Determination of 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1-methylethyl)imidazo[1, 5-a]quinoxalin-4(5H)-one in serum by high-performance liquid chromatography. (1992). Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

-

Using Machine Learning To Predict Partition Coefficient (Log P ) and Distribution Coefficient (Log D ) with Molecular Descriptors and Liquid Chromatography Retention Time. ResearchGate. Available at: [Link]

-

An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives. ResearchGate. Available at: [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. Available at: [Link]

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. waters.com [waters.com]

- 12. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. ecetoc.org [ecetoc.org]

- 14. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Exploration of Novel Derivatives of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and its role as a versatile bioisostere for amide and ester functionalities.[1] This guide provides a comprehensive exploration of the synthesis and potential derivatization of a key building block: (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol. We will delve into the strategic considerations for the synthesis of this core structure, followed by a detailed examination of methodologies to generate novel derivatives through functionalization of its hydroxyl and ethyl moieties. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to unlock the therapeutic potential of this promising class of molecules. The diverse biological activities associated with 1,2,4-oxadiazole derivatives, including their roles as anticancer, anti-inflammatory, and neuroprotective agents, underscore the significance of exploring new chemical space around this privileged scaffold.[2][3]

The Strategic Synthesis of the this compound Core

Proposed Synthetic Pathway

Our proposed synthesis commences with readily available starting materials and proceeds through a two-step sequence: formation of an O-acylamidoxime intermediate followed by its cyclization. To introduce the hydroxymethyl group at the 3-position, we will employ a protected form of a hydroxy-containing carboxylic acid derivative.

Workflow for the Synthesis of the Core Structure

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

Dabrafenib (CAS 915920-77-3): A Senior Application Scientist's In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, also known by its development code GSK2118436, is a potent and selective inhibitor of BRAF kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway plays a crucial role in regulating cell proliferation and survival.[3] In a significant portion of certain cancers, particularly melanoma, a specific mutation in the BRAF gene, V600E, leads to constitutive activation of this pathway, driving uncontrolled tumor growth.[4][5] Dabrafenib was approved by the FDA in May 2013 for the treatment of patients with BRAF V600E mutation-positive unresectable or metastatic melanoma.[1][6] This guide provides a comprehensive technical overview of Dabrafenib, including its physicochemical properties, mechanism of action, experimental protocols, and relevant literature for researchers and drug development professionals.

Physicochemical Properties of Dabrafenib

Dabrafenib is commercially available as Dabrafenib mesylate, a white to slightly colored solid.[1][7] Its solubility is pH-dependent; it is very slightly soluble at pH 1 and is practically insoluble in aqueous media above pH 4.[1][7] This characteristic is important for consideration in both in vitro and in vivo experimental design, as well as formulation development.

| Property | Value | Source(s) |

| CAS Number | 915920-77-3 (Dabrafenib free base) | N/A |

| Molecular Formula | C23H20F3N5O2S2 | [6] |

| Molecular Weight | 519.56 g/mol | [6] |

| Appearance | White to slightly colored solid (as mesylate salt) | [1][7] |

| Solubility | DMSO: 257.5 mg/mL (495.61 mM) | [8] |

| Ethanol: < 1 mg/mL (insoluble or slightly soluble) | [8] | |

| Aqueous: Very slightly soluble at pH 1, practically insoluble above pH 4 | [1][7] | |

| pKa | 6.6, 2.2, -1.5 | [1][7] |

| Melting Point | >234°C (dec.) | [9] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [8] |

Mechanism of Action: Targeting the Aberrant MAPK Pathway

Dabrafenib is an ATP-competitive inhibitor of RAF kinases, with high potency against the BRAF V600E mutant.[5] The BRAF V600E mutation, a substitution of valine with glutamic acid at codon 600, results in a constitutively active BRAF protein, leading to persistent downstream signaling through the MEK and ERK kinases.[4][10] This sustained signaling promotes cell proliferation and survival, contributing to tumor growth.[3]

Dabrafenib selectively binds to the ATP-binding domain of the mutant BRAF kinase, inhibiting its activity and thereby blocking the phosphorylation of MEK and subsequent phosphorylation of ERK.[11] This blockade of the MAPK pathway leads to G1 cell cycle arrest and apoptosis in BRAF V600E-mutant tumor cells.[12]

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol outlines a common method to assess the anti-proliferative activity of Dabrafenib on cancer cell lines.

Principle: The assay measures the number of viable cells after a defined period of treatment with the compound. A common method is the use of a reagent like CellTiter-Glo®, which quantifies ATP, an indicator of metabolically active cells.[13]

Methodology:

-

Cell Seeding:

-

Culture BRAF V600E-mutant human melanoma cells (e.g., A375 or SK-MEL-28) in appropriate media supplemented with 10% FBS.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of Dabrafenib in culture medium. A typical concentration range would be from 1 nM to 10 µM.

-

Remove the old medium from the cell plate and add the medium containing the different concentrations of Dabrafenib. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Viability Assessment:

-

After the incubation period, allow the plate to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the Dabrafenib concentration.

-

Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%) using a non-linear regression analysis.

-

Western Blot Analysis of pERK Inhibition

This protocol describes how to assess the inhibition of ERK phosphorylation by Dabrafenib in treated cells.

Principle: Western blotting is used to detect the levels of phosphorylated ERK (pERK) relative to total ERK in cell lysates, providing a direct measure of the compound's on-target activity.

Methodology:

-

Cell Treatment and Lysis:

-

Seed BRAF V600E-mutant cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of Dabrafenib (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours. Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against pERK overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with a primary antibody against total ERK to ensure equal protein loading. A loading control like GAPDH or β-actin should also be used.

-

-

Densitometry Analysis:

-

Quantify the band intensities using image analysis software and normalize the pERK signal to the total ERK signal.

-

In Vivo Efficacy in Xenograft Models

Animal models are crucial for evaluating the anti-tumor activity of Dabrafenib in a physiological context.

Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of Dabrafenib on tumor growth is monitored over time.

Methodology:

-

Cell Implantation:

-

Subcutaneously inject a suspension of BRAF V600E-mutant human melanoma cells (e.g., A375) into the flank of athymic nude mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare Dabrafenib in a suitable vehicle for oral administration (e.g., 0.5% HPMC, 0.2% Tween 80 in water).

-

Administer Dabrafenib orally to the treatment group at a specified dose and schedule (e.g., 30 mg/kg, once daily). The control group receives the vehicle only.

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight 2-3 times per week.

-

Continue treatment for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach a defined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by immunohistochemistry for pERK).

-

Mechanisms of Resistance

Despite the initial efficacy of Dabrafenib, acquired resistance is a significant clinical challenge. The primary mechanisms of resistance often involve the reactivation of the MAPK pathway through various means, including:

-

NRAS mutations: Activating mutations in NRAS can bypass the need for BRAF signaling to activate the MAPK pathway.

-

MEK1/2 mutations: Mutations in the downstream kinase MEK can render it insensitive to the upstream inhibition of BRAF.

-

BRAF amplification or alternative splicing: Increased expression of the target protein or the generation of splice variants that are not effectively inhibited by Dabrafenib can lead to resistance.

-

Activation of bypass signaling pathways: Upregulation of parallel signaling pathways, such as the PI3K/AKT pathway, can promote cell survival and proliferation despite BRAF inhibition.

Understanding these resistance mechanisms is crucial for the development of combination therapies, such as the co-administration of Dabrafenib with a MEK inhibitor like Trametinib, which has been shown to improve clinical outcomes.[11]

Conclusion

Dabrafenib is a cornerstone in the targeted therapy of BRAF V600-mutant cancers. Its high selectivity and potent inhibition of the constitutively active BRAF kinase have translated into significant clinical benefits for patients. For researchers and drug development professionals, a thorough understanding of its physicochemical properties, mechanism of action, and the nuances of its application in preclinical models is essential for the continued development of novel therapeutic strategies and for overcoming the challenges of drug resistance. This guide provides a foundational framework for such endeavors, emphasizing the importance of a mechanistically informed approach to cancer research and therapy.

References

-

Dabrafenib mesylate, GSK 2118436, ダブラフェニブ 达拉菲尼, An antineoplastic agent that inhibits BRAF kinase. New Drug Approvals. [Link]

-

TAFINLAR® (dabrafenib) capsules, for oral use. FDA. [Link]

-

Dabrafenib (Mesylate) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]

-

Dabrafenib. Wikipedia. [Link]

-

Inhibition of BRAFV600E tumor xenograft growth by dabrafenib. Growth of... ResearchGate. [Link]

-

Dabrafenib (DRB436) Phase I/IIa, 2-part, Multi-Center, Single-Arm, Open-Label Study to Determine the Safety, Tolerability and Ph. Clinical Trials. [Link]

-

The BRAF and MEK Inhibitors Dabrafenib and Trametinib: Effects on Immune Function and in Combination with Immunomodulatory Antibodies Targeting PD-1, PD-L1, and CTLA-4. AACR Journals. [Link]

-

Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PMC. [Link]

-

Phase I study of INCB039110 in combination with dabrafenib and trametinib in patients with BRAF. Clinical Trials. [Link]

-

Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition. The FEBS Journal. [Link]

- CN117257804B - Darafenib pharmaceutical composition as well as preparation method and application thereof.

-

Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLOS One. [Link]

-

(PDF) Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. ResearchGate. [Link]

-

Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF. Research journals - PLOS. [Link]

-

BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. PMC. [Link]

-

Attachment 1: Product information for AusPAR Tafinlar dabrafenib mesilate. Therapeutic Goods Administration (TGA). [Link]

-

Tafinlar, INN-dabrafenib. European Medicines Agency. [Link]

-

Effects of dabrafenib and trametinib on proliferation of K562 cells... ResearchGate. [Link]

-

The Use of Gene Expression Profiling and Biomarkers in Melanoma Diagnosis and Predicting Recurrence: Implications for Surveillance and Treatment. MDPI. [Link]

-

What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications?. R Discovery. [Link]

-

Dabrafenib. Drug Guide - MedSchool. [Link]

-

Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. PubMed Central. [Link]

-

Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436). AACR Journals. [Link]

-

A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. NIH. [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Dabrafenib (Mesylate) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tga.gov.au [tga.gov.au]

- 5. Dabrafenib - Wikipedia [en.wikipedia.org]

- 6. medkoo.com [medkoo.com]

- 7. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]

- 8. Dabrafenib Mesylate | 1195768-06-9 [chemicalbook.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]

- 13. journals.plos.org [journals.plos.org]

Initial Toxicity Screening of (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol

Technical Guide & Screening Strategy

Executive Summary & Compound Analysis

(5-Ethyl-1,2,4-oxadiazol-3-yl)methanol (CAS: Specific CAS not required for general protocol, but structure is defined) represents a critical class of bioisosteres used in medicinal chemistry. The 1,2,4-oxadiazole ring is a common replacement for esters and amides, offering improved metabolic stability and lipophilicity. However, the presence of the C3-hydroxymethyl group combined with the nitrogen-rich heterocycle introduces specific toxicological liabilities that must be screened early in the hit-to-lead phase.

This guide outlines a self-validating screening cascade designed to identify cytotoxicity , genotoxicity , and metabolic activation risks .

Structural Alerts & Pharmacophore Logic

-

The Core (1,2,4-Oxadiazole): Generally stable, but can undergo ring cleavage under strong acidic/basic conditions or specific enzymatic catalysis, potentially releasing hydrazine derivatives (genotoxicity risk).

-

The Handle (Hydroxymethyl, -CH₂OH): The primary metabolic soft spot. It is prone to rapid oxidation by Alcohol Dehydrogenases (ADH) and Cytochrome P450s, leading to reactive aldehydes and eventually carboxylic acids.

-

The Tail (5-Ethyl): A lipophilic anchor, generally inert but susceptible to

-1 hydroxylation.

In Silico & Physicochemical Profiling

Before wet-lab testing, computational filters establish the "Go/No-Go" criteria.

Protocol:

-

Toxicity Prediction: Run structure through ProTox-II or Derek Nexus to check for mutagenicity alerts specific to the N-O bond.

-

PAINS Filter: Verify the compound is not a Pan-Assay Interference Compound (PAINS). Oxadiazoles are generally clean, but the alcohol group can sometimes form aggregates.

-

Solubility: Calculate LogP (approx. 0.5–1.2 for this molecule). It should be highly soluble in DMSO and moderately soluble in aqueous buffers.

Cytotoxicity Profiling (Cellular Health)

Objective: Determine the IC₅₀ and distinguish between acute necrosis and metabolic-dependent toxicity.

Why this protocol? Standard MTT assays often miss "metabolic toxicity." By measuring viability at two time points (24h vs. 72h), we can infer if the parent compound or a metabolite (e.g., the aldehyde) is the toxic species.

Experimental Protocol: Kinetic MTT Assay

-

Cell Line Selection:

-

HepG2 (Liver): High metabolic activity (expresses ADH/CYPs).

-